2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13248577
InChI: InChI=1S/C16H10N2O3S/c17-15-13(16-18-10-3-1-2-4-12(10)22-16)14(20)9-6-5-8(19)7-11(9)21-15/h1-7,19H,17H2
SMILES: C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N
Molecular Formula: C16H10N2O3S
Molecular Weight: 310.3 g/mol

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

CAS No.:

Cat. No.: VC13248577

Molecular Formula: C16H10N2O3S

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one -

Specification

Molecular Formula C16H10N2O3S
Molecular Weight 310.3 g/mol
IUPAC Name 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one
Standard InChI InChI=1S/C16H10N2O3S/c17-15-13(16-18-10-3-1-2-4-12(10)22-16)14(20)9-6-5-8(19)7-11(9)21-15/h1-7,19H,17H2
Standard InChI Key ZBBJAMXAQOBUGW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one, and its canonical SMILES representation is C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N . Key structural elements include:

  • A chromen-4-one core with a hydroxyl group at position 7.

  • A benzothiazole substituent at position 3.

  • An amino group at position 2.

PropertyValue
Molecular FormulaC16H10N2O3S\text{C}_{16}\text{H}_{10}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight310.33 g/mol
CAS Number384361-22-2
PubChem CID5408147

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3200–3400 cm1^{-1} (O–H and N–H stretches), 1660 cm1^{-1} (C=O), and 1520 cm1^{-1} (C=N) .

  • NMR: 1H^1\text{H}-NMR signals at δ 6.84–6.98 ppm (aromatic protons) and δ 3.99–4.23 ppm (aminomethyl groups) .

Synthesis and Modifications

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Hoesch Reaction: Condensation of resorcinol with heteroaryl acetonitriles to form α-benzothiazolyl acetophenones .

  • Ring-Closure: Treatment with ethyl orthoformate or acetic anhydride to yield 3-benzothiazolyl chromones .

  • Functionalization: Introduction of the amino group via Mannich reactions or nucleophilic substitution.

Industrial-Scale Production

Scalable methods include microwave-assisted synthesis and continuous flow reactors, which improve yield (up to 78%) and reduce reaction time .

Pharmacological Activities

Anticancer Properties

  • Cytotoxicity: IC50_{50} values of <10 µM against HCT116 (colon) and HeLa (cervical) cancer cells .

  • Mechanisms:

    • Inhibition of ATR kinase, a key regulator of DNA damage response (DDR) pathways .

    • Induction of G2/M cell cycle arrest via ROS-mediated DNA damage .

    • Downregulation of cyclin B1 and CDK1, promoting apoptosis .

Antimicrobial Effects

  • Antitubercular Activity: MIC of 3.12 µg/mL against Mycobacterium tuberculosis H37Rv .

  • Antibacterial Spectrum: Effective against Gram-positive Staphylococcus aureus (MIC: 12.5 µg/mL).

Antioxidant Capacity

  • Radical Scavenging: DPPH assay shows 75% inhibition at 50 µM, comparable to ascorbic acid .

Mechanism of Action

Molecular Targets

  • ATR Kinase: Binding affinity (KdK_d) of 8.2 nM via hydrogen bonding with Val41 and hydrophobic interactions with Leu62 .

  • DNA Topoisomerase II: Inhibition rate of 62% at 10 µM, disrupting DNA replication .

Apoptotic Pathways

  • Caspase-3 Activation: 3.5-fold increase in activity at 25 µM .

  • Bcl-2 Downregulation: 40% reduction in protein expression, promoting mitochondrial depolarization .

Comparative Analysis of Analogues

CompoundStructural VariationIC50_{50} (µM)Target
2-Amino-3-benzothiazolyl chromoneBase structure8.5ATR kinase
7-Hydroxy-8-morpholinylmethylMorpholine substitution12.3DNA topoisomerase II
3-Benzothiazolyl umbelliferoneLack of amino group>50Non-specific

Future Directions

  • Clinical Trials: Phase I studies to evaluate pharmacokinetics in humans.

  • Structural Optimization: Introduction of fluorinated groups to enhance blood-brain barrier penetration .

  • Combination Therapy: Synergy with cisplatin or paclitaxel in resistant cancers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator